![molecular formula C9H7BrN4 B13917077 4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B13917077.png)
4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C9H7BrN4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Commonly employ reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Scientific Research Applications
4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets and modulating various biological pathways . For example, it has been shown to inhibit the enzyme Pantothenate Synthetase from Mycobacterium tuberculosis, thereby exhibiting anti-tubercular activity .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities and synthetic routes.
Pyrrolo[1,2-a]pyrazine: Known for its diverse biological activities and synthetic versatility.
Uniqueness: 4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound 4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile is a member of the pyrrolo[3,2-c]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Pyrrolo[3,2-C]pyridine Derivatives
Pyrrolo[3,2-c]pyridine derivatives are known for their broad spectrum of pharmacological properties. They have been investigated for their potential use in treating various diseases, particularly in the fields of oncology and neurology. Key activities include:
- Antidiabetic Activity : Compounds in this class have shown promise in reducing blood glucose levels and enhancing insulin sensitivity through mechanisms that stimulate glucose uptake in muscle and fat cells .
- Antimicrobial Activity : Certain derivatives exhibit significant antibacterial and antifungal properties. For instance, specific pyrrolo derivatives demonstrated MIC values as low as 3.125 μg/mL against Staphylococcus aureus .
- Antitumor Activity : Research indicates that some pyrrolo derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : It is hypothesized that this compound could interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the pyrrolo scaffold can significantly alter biological activity, suggesting a strong relationship between chemical structure and pharmacological effect .
Antidiabetic Properties
A study evaluating related pyrrolo derivatives found that certain compounds significantly improved insulin sensitivity in vitro. The presence of specific substituents on the pyrrolopyridine scaffold was crucial for enhancing activity against insulin resistance models .
Antimicrobial Efficacy
Research highlighted the antimicrobial potential of this compound against various pathogens. In vitro tests revealed effective inhibition against both Gram-positive and Gram-negative bacteria, with a notable lack of toxicity towards human cell lines .
Antitumor Activity
In vivo studies demonstrated that related compounds exhibited cytotoxic effects against ovarian cancer cells while sparing non-cancerous cells. This selectivity is critical for developing safer cancer therapies with fewer side effects .
Table 1: Biological Activities of Pyrrolo[3,2-C]pyridine Derivatives
Properties
Molecular Formula |
C9H7BrN4 |
---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
4-amino-3-bromo-1-methylpyrrolo[3,2-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C9H7BrN4/c1-14-4-6(10)7-8(14)5(2-11)3-13-9(7)12/h3-4H,1H3,(H2,12,13) |
InChI Key |
DNCKAYDTMMRVDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=CN=C2N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.